1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine
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Overview
Description
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for higher yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy and sulfonyl groups can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methoxybenzenesulfonyl)-2-methylpiperazine: Lacks the bromine atoms, which may affect its reactivity and applications.
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)piperazine: Similar structure but without the methyl group on the piperazine ring.
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2,5-dimethylpiperazine: Contains an additional methyl group, which may influence its chemical properties and interactions.
Uniqueness
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine is unique due to the combination of bromine, methoxy, and sulfonyl groups attached to a piperazine ring
Properties
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNJQDBJWPESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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